molecular formula C18H26N2O B14507199 1-(3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one CAS No. 63615-13-4

1-(3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one

Cat. No.: B14507199
CAS No.: 63615-13-4
M. Wt: 286.4 g/mol
InChI Key: XDXPSZCRLMGNSO-UHFFFAOYSA-N
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Description

1-(3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one is a complex organic compound characterized by its unique bicyclic structure. This compound consists of 26 hydrogen atoms, 18 carbon atoms, 2 nitrogen atoms, and 1 oxygen atom . The bicyclo[3.3.1]nonane framework is a notable feature, often found in biologically active molecules .

Chemical Reactions Analysis

1-(3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Mechanism of Action

The mechanism by which 1-(3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The bicyclic structure allows for unique binding interactions, enhancing the compound’s efficacy in various applications .

Comparison with Similar Compounds

1-(3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .

Properties

CAS No.

63615-13-4

Molecular Formula

C18H26N2O

Molecular Weight

286.4 g/mol

IUPAC Name

1-(3,7-dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one

InChI

InChI=1S/C18H26N2O/c1-4-17(21)18(14-8-6-5-7-9-14)15-10-19(2)11-16(18)13-20(3)12-15/h5-9,15-16H,4,10-13H2,1-3H3

InChI Key

XDXPSZCRLMGNSO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1(C2CN(CC1CN(C2)C)C)C3=CC=CC=C3

Origin of Product

United States

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